1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, a methyl group, and a phenyl-substituted oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is typically synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of benzohydrazide with a carboxylic acid derivative in the presence of a dehydrating agent can yield the desired oxadiazole ring .
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Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced using difluoromethylation reagents. Recent advances in difluoromethylation techniques have enabled the efficient incorporation of this group into various organic molecules .
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This step often requires acidic or basic conditions to facilitate the cyclization process .
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Sulfonamide Formation: This can be achieved by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles .
Scientific Research Applications
1-(Difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
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Medicinal Chemistry: : The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
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Organic Synthesis: : The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
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Material Science: : The compound’s unique electronic properties make it suitable for use in the development of new materials, such as organic semiconductors and fluorescent dyes .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound can interact with cellular receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
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1,3,4-Oxadiazole Derivatives: : These compounds share the oxadiazole ring structure and have similar applications in medicinal chemistry and material science .
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Sulfonamide Derivatives: : Compounds containing the sulfonamide group are widely used as antimicrobial agents. The presence of the difluoromethyl group in this compound enhances its biological activity compared to other sulfonamide derivatives .
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Pyrazole Derivatives: : Pyrazole-containing compounds are known for their anti-inflammatory and anticancer properties. The combination of the pyrazole ring with the oxadiazole and sulfonamide groups in the compound provides a unique set of properties .
Properties
Molecular Formula |
C16H17F2N5O3S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H17F2N5O3S/c1-3-22(27(24,25)13-9-23(16(17)18)21-11(13)2)10-14-19-20-15(26-14)12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
JWABKIKLXIYAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3C)C(F)F |
Origin of Product |
United States |
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